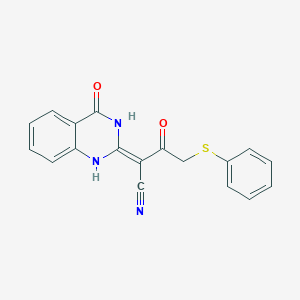
(2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile is a complex organic compound that features a quinazolinone moiety, a phenylsulfanyl group, and a butanenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile typically involves the condensation of 2-(4-oxo-1H-quinazolin-2-ylidene)malononitrile with a phenylsulfanyl-substituted butanone under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium tert-butoxide to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The quinazolinone moiety can participate in nucleophilic substitution reactions, where the oxo group can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced nitrile derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials or as an intermediate in the production of fine chemicals.
作用机制
The mechanism of action of (2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can bind to active sites of enzymes, inhibiting their activity. The phenylsulfanyl group can enhance binding affinity through hydrophobic interactions, while the nitrile group can participate in hydrogen bonding or other interactions with the target.
相似化合物的比较
- 2-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)malononitrile
- 2-(4-oxo-1H-quinazolin-2-ylidene)propanedinitrile
- 2-(4-oxo-1H-quinazolin-2-ylidene)acetate
Uniqueness: (2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This group can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable scaffold in drug design and development.
属性
IUPAC Name |
(2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c19-10-14(16(22)11-24-12-6-2-1-3-7-12)17-20-15-9-5-4-8-13(15)18(23)21-17/h1-9,20H,11H2,(H,21,23)/b17-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLBTNUFOURWRA-VKAVYKQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)C(=C2NC3=CC=CC=C3C(=O)N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC(=O)/C(=C\2/NC3=CC=CC=C3C(=O)N2)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
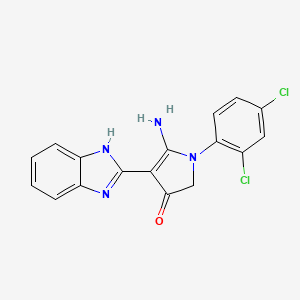
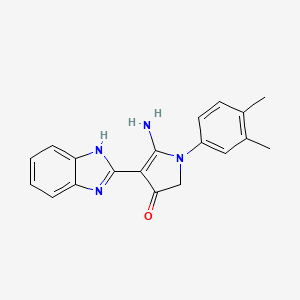
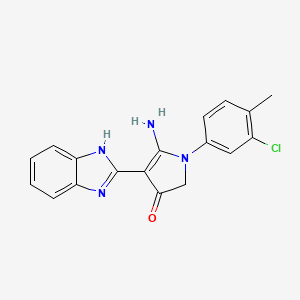
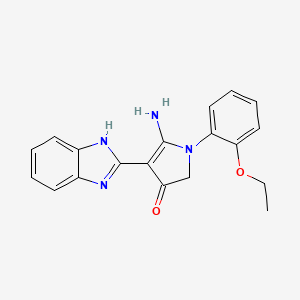
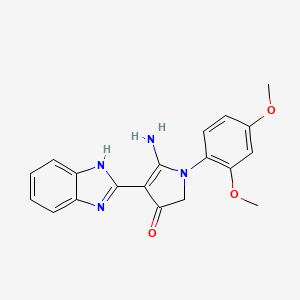
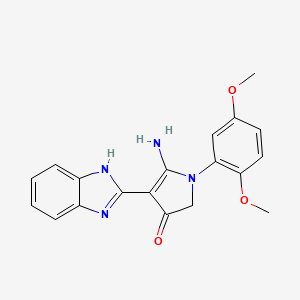
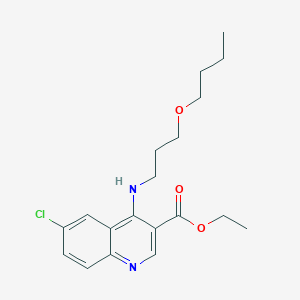
![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B7759096.png)
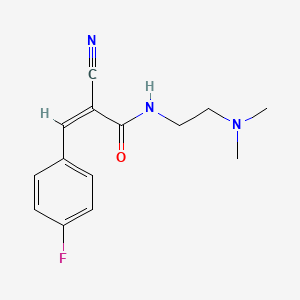
![N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide](/img/structure/B7759099.png)
![6-imino-6,7-dihydro-5H-benzo[2,3][1,4]thiazocino[7,8-b]quinoxaline-7-carbonitrile](/img/structure/B7759113.png)
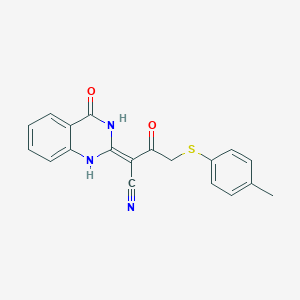
![4-{[(5Z)-4-oxo-3-(2-oxo-2-propoxyethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B7759138.png)
![methyl 2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B7759139.png)
